molecular formula C8H7BrINO B1306727 2-bromo-N-(4-iodophenyl)acetamide CAS No. 6411-03-6

2-bromo-N-(4-iodophenyl)acetamide

Cat. No. B1306727
CAS RN: 6411-03-6
M. Wt: 339.96 g/mol
InChI Key: JGIFPRWFFQZALF-UHFFFAOYSA-N
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Description

The compound 2-bromo-N-(4-iodophenyl)acetamide is a derivative of acetamide with a bromine atom and an iodine atom attached to different phenyl rings. While the provided papers do not directly discuss this compound, they do provide insights into similar bromophenyl acetamides and their properties, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of bromophenyl acetamides typically involves halogenation reactions where a bromine atom is introduced into the phenyl ring. For example, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of bromine in the presence of other reagents to introduce the bromophenyl moiety . Similarly, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide involves alkylation and nitration steps, starting from p-acetamidophenol . These methods could potentially be adapted for the synthesis of this compound by incorporating an appropriate iodination step.

Molecular Structure Analysis

The molecular structure of bromophenyl acetamides is characterized by the dihedral angles between the phenyl rings and the acetamide group. For instance, in 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide, the dihedral angle between the mean planes of the bromophenyl and difluorophenyl rings is 66.4° . This information suggests that in this compound, similar dihedral angles may be present, affecting the molecule's overall geometry and potentially its reactivity.

Chemical Reactions Analysis

The reactivity of bromophenyl acetamides can be influenced by the presence of electron-withdrawing or electron-donating groups on the phenyl rings. The papers do not provide specific reactions for this compound, but they do mention that the presence of bromine can facilitate further functionalization through nucleophilic substitution reactions . The iodine atom in this compound could also undergo similar reactions, making it a versatile intermediate for further chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl acetamides can be deduced from their molecular structure and substituents. For example, the presence of halogen atoms can increase the density and boiling point of the compound. The papers discuss the use of spectroscopic methods such as FT-IR, NMR, and X-ray crystallography to determine the structure of these compounds . These techniques could also be applied to this compound to determine its physical properties. Additionally, the presence of halogens suggests that the compound may have significant polarizability, which could be relevant for applications in non-linear optics as suggested by the high first hyperpolarizability of a related compound .

Scientific Research Applications

Microwave-Assisted Synthesis

2-bromo-N-(4-iodophenyl)acetamide derivatives have been explored for their potential in microwave-assisted synthesis, a technique offering efficient and rapid production of chemical compounds. These derivatives can be used in the synthesis of various acetamides, which are then characterized using techniques like IR, NMR, and X-ray diffraction. For instance, Ghazzali et al. (2012) demonstrated the synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives using microwave-promoted condensation, which revealed significant antimicrobial activity against bacterial strains and fungal species (Ghazzali et al., 2012).

Antimicrobial Evaluation

The this compound framework has been instrumental in developing compounds with antimicrobial properties. Gul et al. (2017) synthesized a series of acetamide derivatives, demonstrating their effectiveness against microbial species with varying potency levels (Gul et al., 2017). Similarly, Fuloria et al. (2014) reported the synthesis of Schiff bases and Thiazolidinone derivatives from this compound, which exhibited antibacterial and antifungal activities (Fuloria et al., 2014).

Nonlinear Optical Properties

Research has also been conducted on the nonlinear optical properties of this compound derivatives. Castro et al. (2017) investigated the properties of acetamide structures, finding them to be promising candidates for photonic devices, such as optical switches and modulators (Castro et al., 2017).

Mechanism of Action

The mechanism of action of “2-bromo-N-(4-iodophenyl)acetamide” is not specified in the search results. Its use in proteomics research suggests it may interact with proteins in some way .

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Precautionary statements include P264 (Wash hands and face thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), and P362 (Take off contaminated clothing) .

properties

IUPAC Name

2-bromo-N-(4-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGIFPRWFFQZALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392275
Record name 2-bromo-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6411-03-6
Record name 2-bromo-N-(4-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-iodoaniline (14.5 mmol) in anhydrous dichloromethane at 0° C. was added a-bromo-acetylbromide (1.4 mL) and triethylamine (15 mmol). The mixture was warmed to room temperature, stirred for 1 h, the solvent removed, and residue dissolved in 5% hydrochloric acid. The aqueous solution was extracted with ethyl acetate, the organic layer washed with brine, dried (Na2SO4), filtered, and evaporated. The solid residue was purified by recrystallization form ethyl acetate to afford the desired intermediate.
Quantity
14.5 mmol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
15 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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